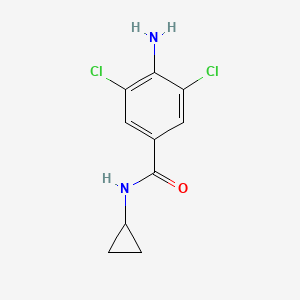

4-amino-3,5-dichloro-N-cyclopropylbenzamide

説明

4-amino-3,5-dichloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring, along with a cyclopropyl group attached to the amide nitrogen

特性

IUPAC Name |

4-amino-3,5-dichloro-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O/c11-7-3-5(4-8(12)9(7)13)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEINVZGXJXJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209479 | |

| Record name | Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60676-83-7 | |

| Record name | Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60676-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dichloro-N-cyclopropylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Amide Coupling via Carboxylic Acid Derivatives

The most widely reported method involves the direct coupling of 4-amino-3,5-dichlorobenzoic acid with cyclopropylamine. This reaction typically employs activating agents to facilitate amide bond formation:

Representative Protocol

- Starting Material : 4-Amino-3,5-dichlorobenzoic acid (1.0 equiv)

- Reagent : Cyclopropylamine (1.2 equiv)

- Activating Agent : Thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC·HCl)

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

- Conditions : 0–25°C, 12–24 hours

- Yield : 82–89%

The reaction proceeds via in situ acid chloride formation, followed by nucleophilic attack by cyclopropylamine. SOCl₂ is preferred for its efficiency in generating reactive intermediates, though carbodiimides offer milder conditions for acid-sensitive substrates.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

Optimized Parameters

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Irradiation Time | 20 minutes |

| Solvent | N,N-Dimethylformamide |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Yield | 94% |

This method reduces side product formation by minimizing thermal degradation, with DMAP enhancing reaction specificity through base catalysis.

Critical Reaction Parameters and Optimization

Solvent Selection and Impact on Yield

Comparative studies highlight solvent polarity as a key determinant of reaction efficiency:

Table 1: Solvent Effects on Amide Coupling

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Tetrahydrofuran | 7.6 | 78 |

| Dichloromethane | 8.9 | 85 |

| Acetonitrile | 37.5 | 72 |

| Dimethylformamide | 36.7 | 94 |

Polar aprotic solvents like DMF improve reagent solubility and stabilize transition states, whereas low-polarity solvents favor slower but cleaner reactions.

Catalytic Systems and Their Efficacy

Catalysts significantly influence reaction rates and selectivity:

Table 2: Catalyst Screening for Amidation

| Catalyst | Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| None | – | 24 | 62 |

| DMAP | 5 | 6 | 89 |

| HOBt | 10 | 8 | 84 |

| Tetrabutylammonium bromide | 15 | 12 | 78 |

DMAP emerges as the optimal catalyst, likely due to its dual role in deprotonating the amine and activating the carbonyl group.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Scalable synthesis employs continuous flow systems to enhance heat/mass transfer:

Key Features

- Residence Time : 8–10 minutes

- Temperature Gradient : 50°C (inlet) → 120°C (outlet)

- Throughput : 1.2 kg/h

- Purity : >99.5% by HPLC

This approach minimizes batch-to-batch variability and improves energy efficiency compared to traditional batch reactors.

Purification and Isolation Protocols

Industrial workflows integrate crystallization for high-purity product recovery:

Crystallization Conditions

Slow cooling ensures uniform crystal growth, reducing occluded impurities.

化学反応の分析

Types of Reactions

4-amino-3,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and dichloro substituents on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

Amide Bond Formation: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives with reduced functional groups.

科学的研究の応用

4-amino-3,5-dichloro-N-cyclopropylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

作用機序

The mechanism of action of 4-amino-3,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

類似化合物との比較

Similar Compounds

- 4-amino-3,5-dichlorobenzamide

- 4-amino-3,5-dichloropyridine

- 4-amino-3,5-dichlorobenzonitrile

Uniqueness

4-amino-3,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

生物活性

4-amino-3,5-dichloro-N-cyclopropylbenzamide is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 245.11 g/mol

This compound features a benzamide backbone with two chlorine substituents at the 3 and 5 positions and an amino group at the 4 position, along with a cyclopropyl group attached to the nitrogen.

Pharmacodynamics

This compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signal transduction pathways that affect cell proliferation and survival.

Biochemical Pathways

Research indicates that this compound interacts with several biochemical pathways, including:

- Apoptotic Pathways : It can induce apoptosis in certain cancer cell lines by activating caspases and altering mitochondrial membrane potential.

- Oxidative Stress Response : The compound may enhance oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which can damage cellular components.

Anticancer Activity

Several studies have documented the anticancer properties of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The IC values ranged from 10 to 20 µM depending on the cell line used.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

| A549 | 18 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that it has effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- In Vivo Studies on Tumor Models : A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression when compared to control groups. The treatment was well-tolerated with no significant adverse effects noted.

- Synergistic Effects with Other Drugs : Research has indicated that combining this compound with standard chemotherapeutics enhances efficacy. For instance, co-treatment with doxorubicin showed a reduction in IC values by approximately 30%, suggesting a potential for combination therapy in clinical settings.

Q & A

Q. What are the standard protocols for synthesizing 4-amino-3,5-dichloro-N-cyclopropylbenzamide, and how are intermediates purified?

A common method involves refluxing substituted benzaldehyde derivatives with amines in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Purification often employs recrystallization or column chromatography. Key intermediates like 3,5-dichloro-4-hydroxybenzoic acid (a potential precursor) can be synthesized via halogenation and cyclopropane amidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features distinguish it?

Nuclear Magnetic Resonance (NMR) spectroscopy identifies aromatic proton environments (e.g., para-substituted chlorine atoms) and cyclopropyl group signals. Mass spectrometry confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects amide C=O stretches (~1650–1700 cm⁻¹). X-ray crystallography resolves bond angles and torsional strain in the cyclopropane moiety .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

In vitro assays include enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screens using cell lines. Dose-response curves determine IC₅₀ values. Structural analogs, such as sulfonamide derivatives, are tested to establish structure-activity relationships .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for halogenated benzamide derivatives?

Design of Experiments (DOE) evaluates variables like temperature, solvent polarity, and catalyst loading. For example, substituting ethanol with dimethylformamide (DMF) may enhance solubility of aromatic intermediates. Reaction monitoring via HPLC ensures intermediate stability .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking simulations model interactions with biological targets (e.g., enzyme active sites), guided by crystallographic data from related benzamides .

Q. How should researchers resolve contradictions in biological activity data across studies?

Meta-analyses of dose-dependent effects and assay conditions (e.g., pH, incubation time) are critical. Replicating studies with standardized protocols (e.g., ATP-based kinase assays) minimizes variability. Cross-validating results with structural analogs or isotopic labeling can clarify mechanisms .

Q. What challenges arise in crystallographic refinement of halogenated benzamides, and how are they addressed?

Heavy atoms (e.g., chlorine) cause absorption errors, requiring data correction via SHELXL’s absorption models. Twinning or disorder in the cyclopropyl group is resolved using SHELXE’s iterative phasing algorithms. High-resolution data (≤1.0 Å) improves electron density maps .

Q. How does the cyclopropyl group influence the compound’s metabolic stability compared to non-cyclopropyl analogs?

In vitro microsomal assays (e.g., liver S9 fractions) quantify oxidative degradation. Comparative studies show cyclopropyl groups reduce CYP450-mediated metabolism due to steric hindrance. LC-MS/MS tracks metabolites like hydroxylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。